molecular formula C10H10O4 B113082 2-Ethoxy-5-formylbenzoic acid CAS No. 848606-43-9

2-Ethoxy-5-formylbenzoic acid

Cat. No. B113082
M. Wt: 194.18 g/mol
InChI Key: SDCWUCAYRRYQTN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-formylbenzoic acid, also known as EFBA, is a chemical compound that has gained attention in the field of research and industry due to its unique physical and chemical properties. It has a molecular weight of 194.19 .


Synthesis Analysis

The synthesis of similar compounds involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular formula of 2-Ethoxy-5-formylbenzoic acid is C10H10O4. The InChI code is 1S/C10H10O4/c1-2-14-9-4-3-7 (6-11)5-8 (9)10 (12)13/h3-6H,2H2,1H3, (H,12,13) and the InChI key is SDCWUCAYRRYQTN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Ethoxy-5-formylbenzoic acid is a solid at room temperature . It has a storage temperature of 2-8°C .

Scientific Research Applications

Exploration of Aryl Carboxylic Acids as Proton Shuttles

A study by Jing-Jing Pi et al. (2018) investigated various 2-arylbenzoic acids for their efficiency as proton shuttles in the arylation of indoles, highlighting the role of ethoxy-substituted benzoic acids in selective synthesis processes.

Novel Urease Inhibitors

Research by M. Vosooghi et al. (2015) described the synthesis of novel derivatives of barbituric and thiobarbituric acid using formylbenzoic acids, assessing their urease inhibitory activity, thus pointing towards potential biomedical applications.

Synthesis of Phthalide and Isoindolinone Derivatives

A publication by Dominik Niedek et al. (2016) explored transformations of 2-formylbenzoic acid to access heterocyclic compounds such as phthalides and isoindolinones, demonstrating the utility in organic synthesis and potential drug discovery.

Scale-up Synthesis of 5-Cyano-2-formylbenzoic Acid

M. Seto et al. (2019) reported on the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid, illustrating the advancements in continuous flow-flash chemistry for producing biologically important compounds.

Synthesis of Oxadiazole Derivatives

A study by Sirawit Wet-osot et al. (2017) focused on the preparation of 5-substituted-2-ethoxy-1,3,4-oxadiazoles through a one-pot sequence, demonstrating the versatility of ethoxy-substituted benzoic acids in heterocyclic chemistry.

Safety And Hazards

The safety information for 2-Ethoxy-5-formylbenzoic acid includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

2-ethoxy-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCWUCAYRRYQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406377
Record name 2-ethoxy-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-formylbenzoic acid

CAS RN

848606-43-9
Record name 2-ethoxy-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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